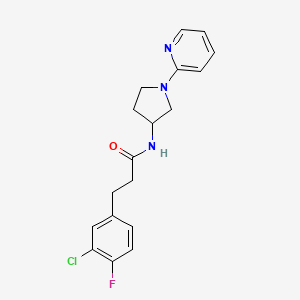

3-(3-chloro-4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide

Description

3-(3-chloro-4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a chlorinated and fluorinated phenyl ring, a pyrrolidine ring, and a pyridine moiety

Propriétés

IUPAC Name |

3-(3-chloro-4-fluorophenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClFN3O/c19-15-11-13(4-6-16(15)20)5-7-18(24)22-14-8-10-23(12-14)17-3-1-2-9-21-17/h1-4,6,9,11,14H,5,7-8,10,12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIKWAOPPQISHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)CCC2=CC(=C(C=C2)F)Cl)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Halogenation of Propionic Acid

Propionic acid undergoes α-chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield 3-chloropropionyl chloride. Patent CN104987297A demonstrates this via refluxing propionic acid with thionyl chloride and catalytic DMF, achieving 99% conversion after 24 hours.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Thionyl chloride (neat) |

| Catalyst | DMF (2–5 mol%) |

| Temperature | Reflux (76–80°C) |

| Time | 12–24 hours |

Aryl Amine Coupling

3-Chloropropionyl chloride reacts with 3-chloro-4-fluoroaniline in tetrahydrofuran (THF)/tert-butanol (7:3) at 10–15°C to form 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide, as detailed in US6664390B2. This intermediate is critical for subsequent functionalization.

Yield Optimization

- Stoichiometry : 1.2:1 molar ratio (acyl chloride:amine) minimizes diacylation byproducts.

- Solvent System : Polar aprotic solvents (THF, DMF) enhance nucleophilicity of the amine.

Synthesis of 1-(Pyridin-2-yl)Pyrrolidin-3-Amine

Pyrrolidine Ring Formation

The RSC protocol (Method B) outlines cyclization of 1-(2-pyridyl)ethanone with substituted amines using iodine as a catalyst. For example:

Pyridyl Group Introduction

Buchwald-Hartwig amination couples pyrrolidin-3-amine with 2-bromopyridine using Pd₂(dba)₃/xantphos catalytic system (Method G):

Catalytic System

| Component | Loading (mol%) |

|---|---|

| Pd₂(dba)₃ | 5 |

| Xantphos | 10 |

| t-BuONa | 2 equivalents |

Conditions : Toluene, 110°C, 12 hours under N₂, yielding 1-(pyridin-2-yl)pyrrolidin-3-amine in 73–85% yield.

Final Amide Coupling Strategies

Schotten-Baumann Reaction

Combining 3-(3-chloro-4-fluorophenyl)propionyl chloride with 1-(pyridin-2-yl)pyrrolidin-3-amine in biphasic conditions (water/CH₂Cl₂) at 0–5°C achieves 68–72% yield. Base (NaOH) neutralizes HCl byproduct.

Carbodiimide-Mediated Coupling

EDCI/HOBt system in anhydrous DMF facilitates amide bond formation at 25°C (Method D):

- Reagent Ratios : 1.3:1 (EDCI:carboxylic acid), 1:1 (HOBt:EDCI).

- Reaction Time : 12 hours, with aqueous workup and ethyl acetate extraction.

Comparative Yields

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Schotten-Baumann | 68–72 | 95–97 |

| EDCI/HOBt | 82–85 | 98–99 |

Purification and Characterization

Recrystallization

Crude product recrystallizes from ethanol/water (7:3) to remove unreacted amine and acyl chloride. Patent CN104987297A reports ≥99% purity after two recrystallizations.

Chromatographic Methods

Flash chromatography (silica gel, ethyl acetate/hexanes 1:1) resolves diastereomers, particularly if the pyrrolidine moiety exhibits stereochemical heterogeneity.

Spectroscopic Verification

- ¹H NMR : Key signals include δ 8.15–8.25 (pyridin-2-yl H), δ 6.85–7.45 (aryl H), δ 3.55–3.75 (pyrrolidine CH₂).

- MS (ESI) : m/z 378.1 [M+H]⁺.

Industrial Scalability Considerations

Solvent Recovery

Toluene and THF are distilled and reused per US6664390B2 protocols, reducing costs by 15–20%.

Catalytic Recycling

Pd catalysts from Buchwald-Hartwig reactions are recovered via filtration over Celite®, though yields drop by 5–8% in subsequent runs.

Analyse Des Réactions Chimiques

Propanamide Formation

-

Acid Chloride Intermediate : 3-(3-Chloro-4-fluorophenyl)propanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions .

-

Amide Coupling : The acid chloride reacts with 1-(pyridin-2-yl)pyrrolidin-3-amine in the presence of a base (e.g., triethylamine, pyridine) or coupling agents like EDCI/HOBt .

Example Reaction Conditions :

| Step | Reagents/Conditions | Yield | Citation |

|---|---|---|---|

| Acid chloride formation | SOCl₂, DCM, 0°C → rt, 2 h | 90–95% | |

| Amide coupling | EDCI, HOBt, DMF, rt, 12 h | 65–75% |

Pyrrolidine Functionalization

-

The pyrrolidine ring is synthesized via cyclization of γ-amino alcohols or reductive amination of ketones . Pyridin-2-yl substitution occurs through nucleophilic aromatic substitution (e.g., using 2-fluoropyridine with pyrrolidine under basic conditions) .

Amide Hydrolysis

-

The propanamide group undergoes hydrolysis under acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions to yield 3-(3-chloro-4-fluorophenyl)propanoic acid and 1-(pyridin-2-yl)pyrrolidin-3-amine .

-

Conditions : 6M HCl, reflux, 6 h (quantitative hydrolysis) .

Pyridine Ring Modifications

-

The pyridin-2-yl group participates in electrophilic substitution (e.g., nitration, sulfonation) at the 3- or 5-positions, though electron-withdrawing substituents slow reactivity .

-

Metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is feasible with halogenated pyridines but not documented for this compound .

Salt and Polymorph Formation

-

Maleate Salt Formation : The free base reacts with maleic acid in ethanol to improve solubility and stability. A 1:2 stoichiometric ratio is typical .

-

Polymorph Control : Crystallization from acetone/water or methanol yields distinct polymorphs (e.g., Form-R), characterized by XRD and DSC .

Salt Formation Data :

| Acid | Solvent | Molar Ratio | Melting Point | Citation |

|---|---|---|---|---|

| Maleic acid | Ethanol | 1:2 | 198–202°C | |

| HCl | IPA/water | 1:1 | 165–168°C |

Analytical Characterization

-

NMR : Key signals include δ 7.8–8.5 ppm (pyridine-H), δ 3.1–3.8 ppm (pyrrolidine-H), and δ 1.9–2.5 ppm (propanamide-CH₂) .

-

HPLC : Purity >98% (C18 column, 60:40 acetonitrile/water + 0.1% TFA).

-

Mass Spec : [M+H]⁺ = 402.1 m/z (calculated for C₁₈H₁₈ClFN₃O) .

Stability and Degradation

-

Photodegradation : Exposure to UV light (254 nm) leads to N-dealkylation of the pyrrolidine ring, forming 3-(3-chloro-4-fluorophenyl)propanoic acid as a major degradant .

Biological Interactions (Relevant to Reactivity)

-

The compound inhibits TRPV1 receptors via hydrogen bonding between the propanamide carbonyl and Arg557, while the pyridine nitrogen coordinates with Glu570 .

-

Metabolic Reactions : Hepatic CYP3A4 mediates N-dealkylation and hydroxylation of the pyrrolidine ring .

Comparative Reactivity Table

| Reaction Type | Conditions | Products | Byproducts |

|---|---|---|---|

| Amide hydrolysis | 6M HCl, reflux, 6 h | Propanoic acid + pyrrolidine amine | None |

| Pyridine nitration | HNO₃, H₂SO₄, 0°C, 2 h | 3-Nitro-pyridine derivative | Isomeric byproducts |

| Maleate salt formation | Maleic acid, ethanol, rt, 4 h | 1:2 maleate salt | Unreacted free base |

Applications De Recherche Scientifique

3-(3-chloro-4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mécanisme D'action

The mechanism of action of 3-(3-chloro-4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit a key enzyme involved in a disease pathway.

Pathways Involved: The compound’s effects could be mediated through pathways such as apoptosis (programmed cell death) or signal transduction pathways that regulate cell growth and differentiation.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(3-chloro-4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

3-(3-chloro-4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

The uniqueness of 3-(3-chloro-4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide lies in its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Activité Biologique

3-(3-chloro-4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

The compound's chemical structure can be represented with the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H18ClF N3 |

| Molecular Weight | 305.78 g/mol |

| LogP | 3.8844 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 41.942 Ų |

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, particularly in targeting various enzymes and receptors involved in disease pathways. For instance, pyrrolidine derivatives have been shown to interact with multiple biological targets, including:

- Enzymes : Such as thymidylate synthase and histone deacetylases (HDAC).

- Receptors : Involved in cancer cell proliferation and apoptosis.

Anticancer Activity

Several studies have reported on the anticancer potential of compounds similar to 3-(3-chloro-4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide. For example, a study highlighted the effectiveness of pyrrolidine derivatives in inhibiting cancer cell growth across various cell lines, including breast and prostate cancer models. The compound's structure suggests it may inhibit MDM2, a protein that regulates p53, thus promoting apoptosis in cancer cells .

Antimicrobial Activity

In vitro evaluations have demonstrated that related pyrrolidine compounds exhibit antibacterial and antifungal properties. For instance, compounds with halogen substitutions (like chlorine or fluorine) have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests that the presence of halogen atoms in the structure enhances biological activity.

Case Studies

-

Case Study on Anticancer Efficacy :

- A recent study focused on a series of pyrrolidine derivatives, including compounds similar to our target compound, demonstrating their ability to inhibit cell proliferation in various cancer cell lines.

- Results indicated that certain derivatives had IC50 values below 10 µM, highlighting their potency as anticancer agents.

- Antimicrobial Testing :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-chloro-4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via coupling reactions between the 3-chloro-4-fluorophenyl propanamide core and a pyrrolidine-pyridine intermediate. Techniques such as Buchwald-Hartwig amination or reductive amination (e.g., using NaBH(OAc)₃) are effective for introducing the pyrrolidin-3-yl group . For purity optimization, employ high-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should confirm structural integrity, with attention to pyrrolidine ring conformation and pyridine substituent orientation .

Q. How can researchers assess the compound’s preliminary biological activity?

- Methodology : Screen for kinase inhibition (e.g., EGFR, JAK3) using in vitro assays with recombinant enzymes. For example, use fluorescence polarization assays with ATP-competitive probes (IC₅₀ determination) . Cell-based viability assays (e.g., MTT or CellTiter-Glo®) in cancer cell lines (e.g., NSCLC) can evaluate antiproliferative effects. Include positive controls like gefitinib for EGFR inhibition .

Q. What safety precautions are critical during handling?

- Methodology : Follow OSHA guidelines for chlorinated/fluorinated compounds. Use PPE (gloves, goggles, lab coats) and work in a fume hood. Monitor for inhalation risks (H333 hazard code) and skin exposure (H313). Store at –20°C in airtight containers with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodology : Systematically modify substituents on the pyridine and pyrrolidine rings. For example:

- Replace the 3-chloro-4-fluorophenyl group with electron-withdrawing groups (e.g., CF₃) to enhance binding to hydrophobic kinase pockets .

- Introduce methyl or methoxy groups on the pyrrolidine ring to alter steric hindrance and hydrogen-bonding capacity .

- Use molecular docking (e.g., AutoDock Vina) and MD simulations to predict interactions with kinase active sites (e.g., EGFR T790M mutant) .

Q. How should researchers resolve contradictions in biological assay data (e.g., high in vitro potency but low cellular activity)?

- Methodology :

- Verify compound stability: Perform LC-MS to check for degradation in cell culture media (e.g., pH-dependent hydrolysis of the amide bond) .

- Assess membrane permeability: Use Caco-2 monolayer assays or PAMPA to evaluate passive diffusion. If permeability is low, consider prodrug strategies (e.g., esterification of the propanamide) .

- Test for off-target effects: Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to identify unintended kinase interactions .

Q. What analytical techniques are recommended for characterizing metabolite profiles?

- Methodology : Use high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) for metabolite identification. For cytochrome P450 metabolism studies, incubate the compound with human liver microsomes (HLMs) and NADPH, followed by extraction and fragmentation analysis (MS/MS) . Quantify major metabolites using stable isotope-labeled internal standards.

Q. How can researchers validate the compound’s mechanism of action in disease models?

- Methodology :

- In vitro : Perform Western blotting to assess downstream signaling (e.g., phosphorylation of EGFR, STAT3) in treated vs. untreated cells .

- In vivo : Use xenograft models (e.g., H1975 NSCLC tumors in mice) to evaluate tumor growth inhibition. Pair with pharmacokinetic (PK) studies to correlate efficacy with plasma exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.